Acantrifoic acid A
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Overview
Description
Acantrifoic acid A is a natural product from Acanthopanax trifoliatus . It is a type of triterpenoid and has been isolated from the leaves of Acanthopanax trifoliatus . It is a new lupane-triterpene carboxylic acid .
Synthesis Analysis
The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were found to show significant inhibitory effects against SF-268, MCF-7, HepG2 and NCI-H460 cancer cells . Two new ursane-type triterpenoids, acantrifoic acid C and acantrifoic acid D, along with five known triterpenoids and eight known diterpenoids were obtained from these two fractions .Molecular Structure Analysis
The molecular formula of Acantrifoic acid A is C32H48O7 . The chemical name is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid .Physical And Chemical Properties Analysis
Acantrifoic acid A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 544.7 .Scientific Research Applications
- Summary of the Application: Acantrifoic acid A, along with other terpenoids, has been found in the petroleum ether and ethyl acetate fractions of extract from an edible and medicinal plant Acanthopanax trifoliatus. These extracts have shown significant inhibitory effects against SF-268, MCF-7, HepG2, and NCI-H460 cancer cells .
- Methods of Application or Experimental Procedures: The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were tested against various cancer cells. The isolation of compounds from A. trifoliatus was a significant part of this research .
- Results or Outcomes: Among all the isolated compounds, some showed the strongest inhibitory effects against cancer cells, while others showed moderate activities. These terpenoid compounds may be responsible for the anticancer activities of A. trifoliatus .
Safety And Hazards
properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVRUAPPXCRHS-ZESURFQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acantrifoic acid A |
Citations
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